S-(+)-O-Desmethyl Venlafaxine-D6
Description
Significance of Deuterated Compounds in Mechanistic and Quantitative Biological Studies
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically similar to their non-deuterated counterparts but possess a greater mass. This mass difference forms the basis of their utility in a variety of research applications. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, providing valuable insights into drug metabolism. clearsynth.com
In quantitative biological studies, particularly those employing mass spectrometry, deuterated compounds are invaluable as internal standards. aptochem.comkcasbio.com Since they have nearly identical physicochemical properties to the analyte of interest, they co-elute during chromatographic separation and experience similar ionization efficiency. However, their increased mass allows them to be distinguished by the mass spectrometer, enabling accurate and precise quantification of the target compound by correcting for variations in sample preparation and instrument response. clearsynth.comaptochem.comkcasbio.com
Overview of S-(+)-O-Desmethyl Venlafaxine-D6 as a Research Standard and Tracer
This compound is the deuterated form of S-(+)-O-Desmethylvenlafaxine, the major active metabolite of the antidepressant drug venlafaxine (B1195380). nih.gov It is specifically labeled with six deuterium atoms on the two N-methyl groups. This stable isotope-labeled analog serves as an ideal internal standard for the quantification of O-desmethylvenlafaxine in biological matrices such as plasma and serum. nih.govresearchgate.net Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for highly accurate and reliable determination of the metabolite's concentration in pharmacokinetic studies. nih.govresearchgate.net
Historical Context of Deuterium Application in Pharmaceutical Research
The application of deuterium in research dates back to the early 20th century, following its discovery by Harold Urey in 1931. Initially, its use was largely confined to mechanistic studies in chemistry. However, by the mid-20th century, researchers began to explore the use of deuterated compounds in biological and pharmaceutical research. The development of sensitive analytical techniques like mass spectrometry in the latter half of the century significantly expanded the utility of deuterated compounds, establishing them as the gold standard for internal standards in bioanalytical assays. clearsynth.com
Properties
Molecular Formula |
C₁₆H₁₉D₆NO₂ |
|---|---|
Molecular Weight |
269.41 |
Synonyms |
(S)-(+)-4-[2-(Dimethylamino)-1-(1-hydroxycyclo-hexyl)ethyl]phenol-d6; 4-[(1S)-2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol-d6; (+)-O-Desmethylvenlafaxine-d6; (S)-(+)-O-Desmethylvenlafaxine-d6 |
Origin of Product |
United States |
Stereoselective Synthesis and Isotopic Labeling Strategies
Methodologies for the Enantioselective Synthesis of S-(+)-O-Desmethyl Venlafaxine (B1195380)
The synthesis of O-desmethylvenlafaxine (ODV) can be approached through various routes, often starting from precursors like p-hydroxyacetophenone or p-hydroxybenzene acetonitrile (B52724). rsc.orgcdnsciencepub.comresearchgate.netresearchgate.net One common strategy involves the demethylation of venlafaxine itself. google.com However, since these initial synthetic routes typically produce a racemic mixture of (R)- and (S)-enantiomers, achieving the specific S-(+)-enantiomer requires a dedicated enantioselective step.
The primary method for obtaining an enantiomerically pure compound like S-(+)-ODV is through chiral resolution. khanacademy.orgyoutube.comyoutube.com This can be accomplished by:
Chiral Derivatization: Reacting the racemic ODV with a pure chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the pure S-(+)-enantiomer. chiralpedia.com
Chiral Chromatography: Directly separating the enantiomers of racemic ODV using High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP). chiralpedia.comnih.govnih.gov This technique is widely reviewed for venlafaxine and its metabolites. benthamdirect.comnih.gov
The "-D6" designation in S-(+)-O-Desmethyl Venlafaxine-D6 signifies the replacement of six hydrogen atoms with deuterium (B1214612), specifically on the two N-methyl groups. This isotopic labeling is critical for its use as an internal standard in mass spectrometry-based assays. elsevierpure.com The introduction of these deuterium atoms is strategically planned during the synthesis.
A key synthetic step in forming the N,N-dimethylamino group is reductive amination. To create the D6-labeled compound, deuterated reagents are substituted for their standard hydrogen-containing counterparts. The primary precursor for this step is typically 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (referred to as tridesmethylvenlafaxine). researchgate.netgoogle.com
The deuteration can be achieved using:
Deuterated Formaldehyde (Formaldehyde-d2): Reductive amination of the primary amine precursor with formaldehyde-d2 (DCDO) in the presence of a reducing agent like formic acid would introduce one CD2 group. A subsequent similar step would be required to achieve the di(methyl-d3) group, or more commonly, the reaction proceeds directly to the dimethylated product. cdnsciencepub.comcdnsciencepub.combiosynth.comgoogle.comsigmaaldrich.com
Deuterated Dimethylamine (B145610): Alternatively, a precursor amine can be directly alkylated using a deuterated methylating agent like deuterated methyl iodide (CD3I). elsevierpure.comresearchgate.net More advanced strategies involve the synthesis of deuterated dimethylamine itself, which can then be used in the synthesis. researchgate.net
The selection of the deuterated precursor is crucial for achieving high isotopic enrichment. Commercially available reagents like formaldehyde-d2 often come with specified isotopic purity, for example, 98 atom % D. sigmaaldrich.com
Achieving high enantiomeric purity is a critical endpoint of the synthesis. Optimization strategies focus on both the chemical synthesis steps and the chiral separation process.
Chemical Synthesis Optimization: Researchers have optimized the synthesis of the ODV backbone for high yield and chemical purity by refining reaction conditions. For instance, in a multi-step synthesis starting from p-hydroxybenzene acetonitrile, optimization of catalyst amounts, reaction times, and purification methods at each stage leads to a high-purity final product before chiral resolution. rsc.orgcdnsciencepub.comresearchgate.netnih.gov
Table 1: Example of Optimized Reaction Step for ODV Synthesis
| Step | Reactants | Catalyst/Reagent | Purity Achieved | Yield | Reference |
| Benzylation | p-hydroxyphenylacetonitrile, Benzyl bromide | Potassium Carbonate | 99.83% | 98.92% | cdnsciencepub.comresearchgate.net |
| Condensation | 4-Benzyloxyphenylacetonitrile, Cyclohexanone | NaOH, (n-Bu)4N+Br− | 99.13% | 99.71% | cdnsciencepub.comnih.gov |
| Dimethylation | Intermediate Amine, Formaldehyde solution | Formic acid solution | 99.20% | 84.77% | researchgate.net |
Chiral Separation Optimization: For separation via chiral HPLC, optimization involves selecting the appropriate chiral stationary phase and mobile phase conditions to maximize the resolution between the S-(+) and R-(-) enantiomers. For venlafaxine and its metabolites, polysaccharide-based columns (e.g., Chiralpak AD) and macrocyclic antibiotic-based columns (e.g., vancomycin) have proven effective. nih.govnih.govresearchgate.net For capillary electrophoresis, factors such as the type and concentration of the chiral selector (e.g., cyclodextrins), buffer pH, and applied voltage are optimized to achieve baseline separation in the shortest possible time. mdpi.comnih.govnih.gov
Characterization of Isotopic Enrichment and Stereochemical Integrity
Following synthesis, the compound must be rigorously analyzed to confirm its isotopic purity and enantiomeric excess. This ensures its reliability as an analytical standard.
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for evaluating isotopic enrichment. rsc.orgrsc.orgnih.gov
High-Resolution Mass Spectrometry (HR-MS): Techniques like electrospray ionization HR-MS (ESI-HR-MS) are used to determine the isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) and the relative abundance of the different isotopologue ions (from d0 to d6), a precise calculation of the isotopic enrichment can be made. rsc.orgnih.gov High-resolution instruments can even resolve isotopic fine structures, distinguishing between different combinations of heavy isotopes (e.g., 2H vs. 13C) that may have the same nominal mass. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity and the specific positions of the deuterium labels. rsc.orgrsc.org
¹H NMR: In ¹H NMR, the absence or significant reduction of signals corresponding to the N-methyl protons confirms successful deuteration at that site.
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. It provides a clean spectrum showing only the signals from the deuterated positions, confirming the location of the labels and can be used quantitatively to determine isotopic enrichment. sigmaaldrich.comwikipedia.org
Table 2: Analytical Techniques for Isotopic Purity
| Technique | Information Provided | Key Advantages | Reference |
| LC-ESI-HR-MS | Calculates % isotopic purity by integrating isotopic ions. | High sensitivity, rapid, low sample consumption. | rsc.orgnih.govresearchgate.net |
| ¹H NMR | Confirms absence of proton signals at labeled sites. | Verifies position of deuteration. | nih.gov |
| ²H NMR | Directly detects deuterium signals. | Confirms structure, can be quantitative for enrichment. | sigmaaldrich.comwikipedia.org |
Determining the enantiomeric excess (e.e.) ensures that the standard consists overwhelmingly of the desired S-(+)-enantiomer. The most common and reliable methods are chromatographic.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. The deuterated compound is run on a chiral column, and the area under the curve for each enantiomer's peak is used to calculate the enantiomeric excess. A variety of chiral stationary phases are available, with selection depending on the specific analyte. For ODV, columns based on vancomycin (B549263) or derivatized polysaccharides are effective. nih.govnih.govresearchgate.netnih.gov A successful method will show baseline separation of the S-(+)-ODV-D6 and any contaminating R-(-)-ODV-D6.
Chiral Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent. mdpi.com By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte, the enantiomers of ODV-D6 can be separated based on their different mobilities in the electric field. biosynth.comnih.govnih.govnih.gov Method optimization focuses on buffer pH, selector concentration, and voltage to maximize resolution. mdpi.com
These analytical techniques, when applied rigorously, confirm that the synthesized this compound meets the high standards of isotopic and enantiomeric purity required for its role as a reliable internal standard in sensitive bioanalytical assays.
Advanced Bioanalytical Methodologies for Research Applications
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for S-(+)-O-Desmethyl Venlafaxine-D6
The development of a robust LC-MS/MS method is foundational for the accurate quantification of this compound in various biological samples. This process involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Optimization of Chromatographic Separation for Deuterated and Non-Deuterated Forms
Effective chromatographic separation is critical to distinguish the deuterated internal standard, this compound, from its non-deuterated counterpart and other endogenous matrix components. While stable isotope-labeled standards are designed to co-elute with the analyte, slight differences in retention time can occur due to the deuterium (B1214612) isotope effect. researchgate.net Therefore, careful optimization of the chromatographic conditions is necessary.
Researchers have utilized various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods to achieve this separation. nih.govnih.gov A common approach involves reversed-phase chromatography, often with a C18 column. nih.govresearchgate.net For instance, one method successfully employed an ACQUITY UPLC® BEH Shield RP18 column with an isocratic mobile phase of water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile (B52724) (20:80, v/v) at a flow rate of 0.3 mL/min. nih.govnih.gov This setup allowed for the elution of all analytes within a short timeframe of 1.5 minutes. nih.govnih.gov Another study utilized a Betasil C18 column with a simple isocratic mobile phase to achieve a total elution time as low as 3 minutes. nih.gov The selection of the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and additives (e.g., ammonium formate, formic acid), along with the flow rate and column temperature, are all critical parameters that are adjusted to achieve optimal peak shape, resolution, and sensitivity. nih.govnih.gov
Mass Spectrometric Parameters: Ionization, Fragmentation, and Multiple Reaction Monitoring (MRM)
Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is a commonly employed ionization technique for compounds like this compound, typically operating in the positive ion mode. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is utilized for its high selectivity and sensitivity. nih.gov This involves the selection of a specific precursor ion (Q1) for the analyte and its deuterated internal standard, followed by fragmentation in the collision cell to produce product ions (Q3). The monitoring of these specific precursor-to-product ion transitions is known as Multiple Reaction Monitoring (MRM). nih.govnih.gov This technique significantly reduces background noise and enhances the specificity of the assay. researchgate.net
For O-desmethylvenlafaxine (the non-deuterated form), a common MRM transition is m/z 264.2 → 107.1. nih.gov For its deuterated analog, O-desmethylvenlafaxine-D6, a representative transition would be monitored to differentiate it from the analyte. nih.gov The optimization of MS parameters such as collision energy and dwell time is crucial for maximizing the signal intensity of the selected transitions. nih.gov
Table 1: Exemplary Mass Spectrometric Parameters for Venlafaxine (B1195380) Metabolites and Deuterated Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine (VEN) | 278.3 | 121.08 |
| O-Desmethylvenlafaxine (ODV) | 264.2 | 107.1 |
| Venlafaxine-D6 | 284.4 | 121.0 |
| O-Desmethylvenlafaxine-D6 | Specific m/z | Specific m/z |
Note: Specific MRM transitions for this compound would be determined during method development. The table is based on data for related compounds. nih.gov
Role of this compound as an Internal Standard in Quantitative Bioanalysis
This compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart in biological samples. cerilliant.comsigmaaldrich.comcaymanchem.com Its utility is rooted in the principles of isotope dilution mass spectrometry.
Principles of Isotope Dilution Mass Spectrometry in Research Settings
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for determining the quantity of a chemical substance. wikipedia.orgbritannica.com The core principle involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard), such as this compound, to the sample. wikipedia.orgosti.gov This labeled standard mixes with the naturally occurring, unlabeled analyte in the sample. wikipedia.orgbritannica.com
The mass spectrometer can distinguish between the deuterated standard and the non-deuterated analyte due to their mass difference. clearsynth.com By measuring the ratio of the two forms, the concentration of the original analyte in the sample can be accurately calculated. osti.govup.ac.za This method is considered a form of internal standardization because the standard is added directly to the sample, undergoing the same sample preparation and analysis steps as the analyte. wikipedia.org
Advantages in Accuracy, Precision, and Reproducibility for Complex Biological Matrices
The use of a stable isotope-labeled internal standard like this compound offers significant advantages in bioanalysis, especially when dealing with complex biological matrices such as in vitro incubates and ex vivo animal tissues. kcasbio.com
One of the primary challenges in bioanalysis is the "matrix effect," where other components in the biological sample can either suppress or enhance the ionization of the analyte, leading to inaccurate results. kcasbio.com Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. researchgate.netkcasbio.com By calculating the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to improved accuracy and precision. kcasbio.com
Furthermore, a stable isotope-labeled internal standard compensates for any loss of analyte during the sample preparation process, such as extraction or derivatization. researchgate.net Since the standard and analyte behave almost identically, any losses will affect both equally, preserving the accuracy of the final measurement. This results in more robust and reproducible methods, which is critical for reliable research findings. clearsynth.comkcasbio.com
Method Validation Criteria for Research Bioanalysis
To ensure the reliability of a bioanalytical method, it must be rigorously validated. omicsonline.orgijprajournal.com The validation process demonstrates that the method is suitable for its intended purpose. Key validation parameters, often guided by regulatory agencies, include:
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy : The closeness of the measured value to the true value. omicsonline.org This is typically assessed by analyzing quality control (QC) samples at different concentrations. ijprajournal.com
Precision : The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. omicsonline.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). cuny.edu
Linearity and Range : The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. ijprajournal.com
Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov
Stability : The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). ijprajournal.com
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision (%RSD/CV) | ≤15% (≤20% at the LLOQ) |
| Linearity (r²) | ≥0.99 |
| Selectivity | No significant interference at the retention time of the analyte |
| Stability | Analyte concentration within ±15% of the initial concentration |
Note: These are general guidelines, and specific criteria may vary depending on the research application and regulatory requirements. omicsonline.orgijprajournal.comcuny.edunih.gov
Specificity and Selectivity in the Presence of Analogs and Endogenous Compounds
Specificity is a crucial parameter in bioanalytical method validation, ensuring that the analytical signal is solely from the analyte of interest, without interference from other compounds in the sample. In the analysis of O-desmethylvenlafaxine using its deuterated standard, selectivity is primarily achieved through advanced chromatographic and detection techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technology used for this purpose. The technique's high selectivity stems from the use of Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the target compound is selected and fragmented, and a resulting specific product ion is monitored. For O-desmethylvenlafaxine and its deuterated internal standard, distinct precursor-to-product ion transitions are used. For instance, one method monitored the transition of m/z 264.0 → 58.1 for O-desmethylvenlafaxine and m/z 270.0 → 64.1 for O-desmethylvenlafaxine-D6. nih.gov Another study utilized the transitions m/z 264.2→107.1 for ODV and m/z 284.4→121.0 for the deuterated standard (in this case, Venlafaxine-d6 was used for the analysis of both venlafaxine and ODV). nih.gov
The mass difference of 6 Daltons between the analyte and its deuterated standard ensures that their signals are easily distinguished by the mass spectrometer, eliminating cross-talk or interference between the two. nih.gov Furthermore, chromatographic separation, typically using reversed-phase columns, effectively separates the analytes from the parent drug (venlafaxine), other metabolites (like N-desmethylvenlafaxine), and endogenous matrix components before they enter the mass spectrometer. nih.govnih.govnih.gov Studies have demonstrated that with these methods, interference from blank matrix components is minimal, often less than 0.02% for the deuterated internal standard's signal. nih.gov This high degree of selectivity ensures that the measurements are accurate and reliable, even at very low concentrations.
Linearity, Limits of Detection (LOD), and Quantification (LOQ)
The performance of a bioanalytical method is characterized by its linear range, limit of detection (LOD), and limit of quantification (LOQ). Linearity defines the concentration range over which the analytical response is directly proportional to the analyte concentration. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For the quantification of O-desmethylvenlafaxine using this compound as an internal standard, various methods have established a wide linear range and low limits of detection and quantification, suitable for pharmacokinetic studies. The specific values can vary depending on the analytical technique, sample matrix, and preparation method.
| Linear Range | LOQ/LLOQ | LOD | Matrix | Method | Source |
|---|---|---|---|---|---|
| 0.200–600.050 ng/mL | 0.100 ng/mL | 0.100 ng/mL | Human Plasma | LC-MS/MS | deepdyve.com |
| 5–700 ng/mL | 5 ng/mL | Not Reported | Plasma | UHPLC-MS/MS | nih.gov |
| Not Specified | 8.34 ng/mL | 2.78 ng/mL | Rat Plasma | UPLC-MS | nih.gov |
| 1.32–585.21 ng/mL | 1.32 ng/mL | Not Reported | Rat Plasma | LC-MS/MS | researchgate.net |
| 7.2–720 ng/mL | 10 ng/mL | Not Reported | Plasma | HPLC-UV | nih.gov |
| Not Specified | 9.4–10.2 ng/mL | 2.8–3.1 ng/mL | Saliva | HPLC-UV | nih.gov |
Assessment of Recovery, Matrix Effects, and Stability in Research Samples
A thorough validation of a bioanalytical method involves assessing the extraction recovery, matrix effects, and stability of the analyte and internal standard.
Recovery: Extraction recovery is the efficiency of the sample preparation process in extracting the analyte from the biological matrix. High and consistent recovery is desirable. For O-desmethylvenlafaxine and its deuterated standard, recovery is highly dependent on the extraction technique. Using solid-phase extraction (SPE), mean recoveries for ODV have been reported at approximately 74%. nih.gov Liquid-liquid extraction (LLE) has also demonstrated high recoveries, ranging from 92.65% to 104.78% from saliva. nih.gov The recovery of the deuterated internal standard is expected to be very similar to the analyte, which is a key advantage of its use. nih.gov
Matrix Effects: The matrix effect is the alteration of ionization efficiency by co-eluting endogenous components from the biological sample. It can suppress or enhance the analytical signal, leading to inaccurate results. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as any signal suppression or enhancement affects both the analyte and the internal standard equally, leaving their peak area ratio unchanged. nih.gov
Stability: The stability of the analyte must be evaluated under various conditions to ensure that its concentration does not change from the time of sample collection to the final analysis. Stability tests for O-desmethylvenlafaxine have demonstrated good stability under several conditions:
Freeze-Thaw Stability: Stable in plasma for at least three freeze-thaw cycles. nih.gov
Bench-Top Stability: Stable in plasma for at least 7.5 hours at room temperature. nih.gov
Post-Preparative Stability: Processed samples are stable for at least 24 hours. nih.gov
Long-Term Stability: Desvenlafaxine has shown stability for up to 60 days when stored appropriately. researchgate.net
| Parameter | Finding | Conditions | Source |
|---|---|---|---|
| Recovery (SPE) | 74.03% (Mean) | Rabbit Plasma | nih.gov |
| Recovery (LLE) | >52% | Serum | nih.gov |
| Recovery (LLE) | 92.65% - 104.78% | Saliva | nih.gov |
| Freeze-Thaw Stability | Stable | 3 cycles | nih.gov |
| Bench-Top Stability | Stable | 7.5 hours at room temp | nih.gov |
| Post-Preparative Stability | Stable | 24 hours after processing | nih.gov |
| Long-Term Stability | Stable | Up to 60 days | researchgate.net |
Sample Preparation Techniques for Deuterated Analogs
The goal of sample preparation is to extract the analyte and the deuterated internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample before analysis. The choice of technique depends on the analyte's properties, the matrix, the required sensitivity, and the analytical method used. This compound is added to the biological sample at the beginning of the process and undergoes the same extraction steps as the target analyte. nih.gov
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) is a widely used technique that provides clean extracts and high recovery. nih.govnih.govresearchgate.net Optimization of SPE involves several steps:
Sorbent Selection: C8 or C18 hydrocarbon sorbents are commonly used for O-desmethylvenlafaxine, as they effectively retain the compound from the aqueous matrix. researchgate.netresearchgate.net More advanced techniques like molecularly imprinted solid-phase extraction (MISPE) use custom-synthesized polymers for highly selective extraction. nih.gov
Conditioning and Equilibration: The SPE cartridge is first conditioned with an organic solvent like methanol (B129727) and then equilibrated with water or a buffer to prepare the sorbent for sample loading. nih.gov
Sample Loading: The biological sample, often pre-treated (e.g., by pH adjustment), is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol) to remove endogenous interferences without eluting the analyte. nih.gov
Elution: A strong organic solvent, such as methanol, is used to elute the retained analyte and internal standard from the sorbent. nih.gov
Liquid-Liquid Extraction (LLE) is another common technique that separates compounds based on their differential solubility in two immiscible liquid phases (usually aqueous and organic). nih.govnih.gov Optimization of LLE involves:
Solvent Selection: The choice of extraction solvent is critical. A mixture of methyl tert-butyl ether (MTBE) and n-hexane (60:40) has been successfully used for extraction from plasma. deepdyve.com The solvent should provide high extraction efficiency for the analyte while minimizing the extraction of interfering compounds and avoiding emulsion formation. researchgate.net
pH Adjustment: The pH of the aqueous sample is often adjusted to ensure the analyte is in its non-ionized form, which is more soluble in the organic solvent, thereby maximizing extraction efficiency.
LLE is often considered to provide high recoveries for venlafaxine and its metabolites. researchgate.net
Protein Precipitation and Other Direct Sample Preparation Methods
Protein Precipitation (PPT) is a simpler and faster method for sample preparation. It involves adding a precipitating agent, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), to the plasma or serum sample. researchgate.net This denatures and precipitates the proteins, which are then removed by centrifugation.
While fast, PPT is less clean than SPE or LLE, as it may not remove all interfering substances, potentially leading to greater matrix effects. For this reason, it is sometimes used as a preliminary step before a more robust cleanup method. For example, one study used PPT with trichloroacetic acid before subjecting the sample to a microextraction by packed sorbent (MEPS) procedure. researchgate.net This initial deproteinization step helped prevent the MEPS cartridge from clogging and extended its usable life to around 200 extractions. researchgate.net MEPS itself is a miniaturized form of SPE, offering a rapid and automated alternative for sample cleanup. researchgate.net
Mechanistic and Preclinical Metabolism Research Applications
Elucidation of Metabolic Pathways of Venlafaxine (B1195380) and O-Desmethyl Venlafaxine Using Deuterated Tracers
The use of deuterated tracers like S-(+)-O-Desmethyl Venlafaxine-D6 is instrumental in mapping the metabolic fate of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV). juniperpublishers.comnih.gov Venlafaxine is extensively metabolized in the liver, with O-demethylation to ODV being the principal pathway. pharmgkb.orgresearchgate.netnih.gov N-demethylation to N-desmethylvenlafaxine (NDV) represents a minor route. pharmgkb.org The deuterated standard, this compound, is crucial for the accurate quantification of ODV in biological matrices during these studies. nih.gov
In vitro systems are fundamental to dissecting the metabolic transformations of xenobiotics. Human liver microsomes, hepatocytes, and recombinant enzymes expressing specific drug-metabolizing enzymes are routinely employed to identify the key players in venlafaxine metabolism. nih.govresearchgate.net
The metabolism of venlafaxine is a complex process involving multiple cytochrome P450 (CYP) isoforms.
CYP2D6: This is the major enzyme responsible for the O-demethylation of venlafaxine to its active metabolite, ODV. pharmgkb.orgnih.govnih.gov The significant role of CYP2D6 makes venlafaxine metabolism subject to genetic polymorphism, leading to variations in drug response among individuals. researchgate.netnih.govnih.gov Studies have shown that the O-desmethylvenlafaxine/venlafaxine (ODV/VEN) ratio can serve as a marker for CYP2D6 metabolizer status. nih.gov
CYP2C19: In vitro experiments have demonstrated that CYP2C19 is also involved in both O-demethylation and N-demethylation of venlafaxine. pharmgkb.orgnih.gov Its contribution to ODV formation is considered minor compared to CYP2D6. pharmgkb.org
CYP2C9: Studies with expressed cytochromes have indicated that CYP2C9 can also contribute to the formation of both ODV and NDV. nih.gov
Further metabolism of the primary metabolites, ODV and NDV, to N,O-didesmethylvenlafaxine (DDV) is carried out by CYP2C19, CYP2D6, and/or CYP3A4. pharmgkb.org
| Enzyme | Primary Role in Venlafaxine Metabolism |
| CYP2D6 | Major enzyme in O-demethylation to ODV |
| CYP3A4 | Major enzyme in N-demethylation to NDV |
| CYP2C19 | Minor role in both O- and N-demethylation |
| CYP2C9 | Minor role in both O- and N-demethylation |
While CYP enzymes are central to Phase I metabolism, other enzyme systems also play a role. O-desmethylvenlafaxine (ODV) can be further metabolized through glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form O-desmethylvenlafaxine-O-glucuronide. pharmgkb.orgresearchgate.net The specific UGT isoforms responsible for the glucuronidation of ODV have not been extensively detailed in the available literature. Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in drug metabolism, though their specific contribution to venlafaxine metabolism is not as well-characterized as that of CYPs and UGTs.
The use of deuterated tracers can aid in the identification of previously unknown or minor metabolic pathways. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can uncover novel metabolites. juniperpublishers.com For instance, venlafaxine is known to be metabolized into at least 48 different oxidative and conjugative metabolites in vivo. portico.org While O- and N-demethylation are the major pathways, the complexity of its metabolism suggests the presence of other minor routes. The discovery of novel genetic variants in CYP2D6 and CYP2C19 in patients experiencing adverse effects from venlafaxine further underscores the importance of fully characterizing all metabolic pathways to understand inter-individual variability in drug response. nih.gov
In Vitro Metabolism Studies: Hepatic Microsomes, Hepatocytes, and Recombinant Enzymes
Kinetic Isotope Effects (KIE) in O-Demethylation and Other Biotransformations
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. portico.org This effect is particularly pronounced when the bond to the isotopically labeled atom is broken in the rate-limiting step of the reaction. portico.org
Deuterium (B1214612) labeling is a valuable technique for investigating the rate-limiting steps of metabolic reactions. portico.org The C-D bond is stronger than the C-H bond, meaning more energy is required to break it. mdpi.com If the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, replacing the hydrogen with deuterium will slow down the reaction rate. portico.orgnih.gov This slowing of metabolism can be observed as a primary KIE, typically with a value greater than 2. portico.org By selectively placing deuterium at different positions on a drug molecule, researchers can pinpoint which C-H bond cleavages are kinetically significant. This information is crucial for understanding the mechanism of enzymatic reactions and for designing drugs with improved metabolic stability. juniperpublishers.comnih.gov For venlafaxine, deuteration at the O-methyl group would directly probe the KIE of the CYP2D6-mediated O-demethylation, providing insights into whether the C-H bond cleavage is the slowest step in this critical metabolic pathway.
Investigation of Metabolic Switching and Isotope-Mediated Stability
The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, a phenomenon known as metabolic switching. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. nih.gov In the case of this compound, the deuteration is at the N-dimethyl group, a site susceptible to N-demethylation, a metabolic pathway catalyzed by enzymes like CYP3A4 and CYP2C19. pharmgkb.orgnih.gov
This isotope-mediated stability can also be leveraged to study the enzymes responsible for specific metabolic transformations. For example, if the deuteration significantly reduces the rate of a particular metabolic reaction in vitro, it provides strong evidence for the involvement of a specific cytochrome P450 (CYP) enzyme in that pathway.
Application in Animal Models for Metabolism Studies
Deuterated standards like this compound are indispensable for in vivo metabolism studies in animal models. They serve as ideal internal standards for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in determining the concentrations of the drug and its metabolites in biological matrices. nih.gov
Ex Vivo Tissue Distribution and Metabolic Profiling in Animal Tissues
Following administration of a mixture of the non-deuterated drug and the deuterated internal standard to an animal model, various tissues can be harvested to study the distribution and metabolism of the compound. The use of this compound allows for the precise quantification of O-desmethylvenlafaxine in different tissues, providing insights into its tissue penetration and accumulation.
A study on the distribution of [14C]-desvenlafaxine in rats, mice, and dogs showed that the tissue-to-plasma distribution ratio was less than one for most tissues, indicating limited tissue distribution. walshmedicalmedia.com The predominant species in plasma was desvenlafaxine-O-glucuronide, suggesting this metabolite plays a significant role in the limited tissue distribution. walshmedicalmedia.com
Comparative Metabolism Across Species Using Deuterated Standards
The metabolism of drugs can differ significantly between species, which has important implications for the translation of preclinical data to humans. nih.gov Deuterated standards are critical for conducting comparative metabolism studies across different animal species and comparing these findings to human metabolism.
For example, the metabolism of venlafaxine shows notable species differences. In humans, the major urinary metabolite is O-desmethylvenlafaxine. nih.gov In contrast, the major urinary metabolites in mice, rats, dogs, and monkeys are N,O-didesmethyl-venlafaxine glucuronide, cis-1,4-dihydroxy-venlafaxine, O-desmethyl-venlafaxine glucuronide, and N,N,O-tridesmethyl-venlafaxine, respectively. nih.gov Furthermore, while O-desmethylvenlafaxine is a major active metabolite in humans, its exposure was found to be less than that of the parent drug in mice, rats, and was even undetectable in dogs and not measurable in rhesus monkeys in one study. pharmgkb.orgnih.gov
By using this compound as an internal standard, researchers can accurately quantify the formation of various metabolites in different species, providing a clear picture of the metabolic pathways and their relative importance. This comparative approach helps in selecting the most appropriate animal model for preclinical studies that best mimics human metabolism.
Preclinical Pharmacokinetic and Pharmacodynamic Research
Pharmacokinetic Characterization in Animal Models Using Deuterated Standards
Direct preclinical pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of S-(+)-O-Desmethyl Venlafaxine-D6 as a standalone entity are not extensively available in publicly accessible literature. The primary role of this deuterated compound in research is to serve as an internal standard for the precise measurement of O-desmethyl venlafaxine (B1195380). veeprho.comcaymanchem.com The underlying principle for its use is that the substitution of hydrogen atoms with deuterium (B1214612) atoms creates a compound that is chemically identical but mass-spectrometrically distinct. This allows it to be added to biological samples to control for variations in sample preparation and analysis. It is generally assumed that the minor mass difference imparted by deuterium substitution does not significantly alter the pharmacokinetic properties compared to the non-deuterated analogue.
While specific studies on the absorption, distribution, and elimination kinetics of this compound are not detailed, the pharmacokinetics of its non-deuterated counterpart, O-desmethylvenlafaxine (ODV), have been investigated in various animal models. For instance, in mice, following the administration of venlafaxine, ODV is formed as a major metabolite. nih.gov The parent drug, venlafaxine, exhibits rapid absorption and is subject to significant first-pass metabolism, which influences the subsequent exposure to ODV. nih.gov Studies in rats and rhesus monkeys have also characterized the pharmacokinetic profile of venlafaxine and the formation of ODV, noting species-specific differences in bioavailability and elimination half-life. nih.gov It is anticipated that the kinetic profile of this compound would closely mirror that of ODV under similar experimental conditions.
Data on the clearance and half-life of this compound are not directly reported. However, for the non-deuterated form, O-desmethylvenlafaxine, pharmacokinetic parameters have been established in humans, with a reported half-life ranging from 10 to 19 hours. nih.gov In preclinical species, the half-life of venlafaxine is shorter, around one hour in rodents and two to four hours in dogs and rhesus monkeys, which would consequently affect the half-life of its metabolite, ODV. nih.gov The clearance of venlafaxine is high in these animal models, and while specific clearance values for ODV are not always detailed, it is a major metabolite. nih.gov The deuterated standard is expected to have a similar clearance and half-life to the non-deuterated compound.
Specific protein binding and tissue distribution studies for this compound have not been published. For the non-deuterated O-desmethylvenlafaxine, protein binding is relatively low. In humans, at therapeutic concentrations, ODV is approximately 30% bound to plasma proteins. nih.gov This low level of protein binding suggests that it is less likely to be involved in drug-drug interactions related to protein displacement. nih.gov Information on the tissue distribution of ODV in animal models is limited, but studies on the parent drug, venlafaxine, indicate a large volume of distribution, suggesting extensive distribution into tissues. nih.gov It is plausible that this compound would exhibit similar low protein binding and a comparable tissue distribution pattern to ODV.
Application in Pharmacodynamic Research Models (Indirect via Quantification)
The primary application of this compound in pharmacodynamic research is as an internal standard for the accurate quantification of O-desmethylvenlafaxine in biological samples. caymanchem.comsigmaaldrich.com This is crucial for establishing a relationship between drug concentration and pharmacological effect.
In pharmacodynamic studies, understanding the concentration of the active moiety at the site of action is paramount. This compound is utilized in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the levels of O-desmethylvenlafaxine in various biological matrices like plasma, serum, and tissue homogenates. nih.govnih.gov The use of a stable isotope-labeled internal standard like the D6 variant improves the accuracy and reliability of the quantification by correcting for any loss of analyte during sample extraction and ionization variability in the mass spectrometer. veeprho.com
Table 1: Preclinical Pharmacokinetic Parameters of Venlafaxine and O-Desmethylvenlafaxine (ODV) in Mice
| Parameter | Venlafaxine | O-Desmethylvenlafaxine (ODV) |
|---|---|---|
| Bioavailability (intragastric) | 11.6% | Not directly administered |
| AUCt (intravenous) | 33.66 ± 7.23 µg·h/mL | 6.05 ± 2.64 µg·h/mL |
| t½ (intravenous) | 1.34 ± 0.25 h | Not reported |
| Vss (intravenous) | 0.62 ± 0.16 L | Not reported |
| CL (intravenous) | 0.35 ± 0.09 L/h | Not reported |
Data derived from a study in freely moving mice. nih.gov
By enabling accurate measurement of O-desmethylvenlafaxine concentrations, this compound indirectly facilitates target engagement and biomarker studies. For instance, in studies investigating the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake transporters, the precise quantification of O-desmethylvenlafaxine in brain tissue or microdialysates is essential to correlate drug levels with transporter occupancy or changes in neurotransmitter levels. While O-desmethylvenlafaxine was not detected in the brain dialysate of mice in one study, the ability to accurately measure it in blood is still critical for pharmacokinetic-pharmacodynamic modeling. nih.gov
Table 2: Compound Names
| Compound Name | |
|---|---|
| This compound | |
| O-desmethylvenlafaxine (ODV) | |
| Venlafaxine | |
| Serotonin |
Computational and in Silico Research of Deuterated Analogs
Molecular Modeling and Docking Studies of Deuterated Compounds
Molecular modeling and docking are computational techniques that predict how a ligand, such as a drug molecule, will bind to a target protein. For deuterated compounds like S-(+)-O-Desmethyl Venlafaxine-D6, these studies can illuminate how the substitution of hydrogen with deuterium (B1214612) may alter interactions with biological targets.
Docking simulations can forecast the binding orientation and affinity of a molecule within the active site of a protein. The presence of deuterium can introduce subtle changes in bond lengths, angles, and vibrational frequencies, which can, in turn, affect intermolecular interactions like hydrogen bonds and van der Waals forces. While specific molecular docking data for this compound is not extensively published, the principles of such studies are well-established. The primary goal is to compare the binding energies and conformations of the deuterated versus non-deuterated compounds to predict any significant alterations in pharmacological activity.
Table 1: Illustrative Molecular Docking Data
| Compound | Target | Predicted Binding Affinity (kcal/mol) |
| S-(+)-O-Desmethyl Venlafaxine (B1195380) | Serotonin (B10506) Transporter | -8.7 |
| This compound | Serotonin Transporter | -8.9 |
| S-(+)-O-Desmethyl Venlafaxine | Norepinephrine (B1679862) Transporter | -8.2 |
| This compound | Norepinephrine Transporter | -8.4 |
| This table presents hypothetical data to illustrate the potential impact of deuteration on binding affinity, as specific experimental values for this compound are not readily available. |
In Silico Prediction of Metabolic Pathways and Enzyme Interactions for Deuterated Compounds
In silico methods are invaluable for predicting how a drug will be metabolized in the body. For deuterated compounds, these predictions are crucial for understanding how deuterium substitution can alter metabolic stability and pathways. The metabolism of O-desmethyl venlafaxine primarily involves cytochrome P450 (CYP) enzymes.
Computational models can predict which sites on a molecule are most likely to be metabolized. In this compound, the deuterium atoms are strategically placed to slow down the metabolic process of O-demethylation. In silico tools can simulate the interaction of the deuterated compound with various CYP enzymes and predict the resulting metabolic profile. This can help in anticipating a reduced rate of metabolism and potentially altered proportions of different metabolites.
Table 2: Predicted Metabolic Interactions
| Compound | Primary Metabolizing Enzyme | Predicted Metabolic Stability |
| S-(+)-O-Desmethyl Venlafaxine | CYP2D6, CYP3A4 | Moderate |
| This compound | CYP2D6, CYP3A4 | Higher |
| This table is based on the generally understood effects of deuteration on metabolic stability and does not represent specific experimental outcomes. |
Quantum Mechanical Calculations for Kinetic Isotope Effects
Quantum mechanical (QM) calculations are employed to understand the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom is replaced by one of its isotopes. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, leading to a slower reaction rate when this bond is broken.
QM methods, such as density functional theory (DFT), can model the transition state of a metabolic reaction and calculate the energy required to break the C-H or C-D bond. These calculations can provide a theoretical basis for the observed KIE and help in quantifying the extent to which deuteration will slow down metabolism. For this compound, QM calculations can be used to model its interaction with the active site of metabolizing enzymes and predict the reduction in the rate of its demethylation.
Future Directions and Emerging Research Avenues
Integration of Deuterated Analogs with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The era of "omics" has revolutionized drug discovery and development by providing a holistic view of biological systems. nih.gov Integrating deuterated standards like S-(+)-O-Desmethyl Venlafaxine-D6 with these high-throughput technologies, particularly metabolomics and proteomics, represents a significant frontier in understanding drug disposition and action.
Cellular metabolism research frequently employs stable isotopes, such as deuterated metabolites, to trace the activity of metabolic pathways. mdpi.com In the context of venlafaxine (B1195380), this compound serves as a precise tool for quantitative metabolomics. By adding a known quantity of the deuterated standard to a biological sample, researchers can accurately measure the concentration of the endogenous (non-deuterated) O-desmethylvenlafaxine. This is crucial for building accurate pharmacokinetic models from complex biological matrices.
The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a deeper, more mechanistic understanding of a drug's effect. nih.govyoutube.com For example, by correlating the levels of O-desmethylvenlafaxine (quantified using the D6 standard) with changes in protein expression (proteomics) and other metabolite levels (metabolomics), researchers can identify novel biomarkers of drug response or toxicity. This multi-omics approach, underpinned by the quantitative accuracy afforded by deuterated standards, can help elucidate the complex pathways modulated by venlafaxine and its metabolites. youtube.com
Table 1: Application of Deuterated Standards in Omics-Based Research
| Omics Technology | Role of Deuterated Analog (e.g., this compound) | Research Goal |
|---|---|---|
| Metabolomics | Internal standard for accurate quantification of the endogenous metabolite. | Elucidate pharmacokinetic profiles, identify metabolic pathways, discover biomarkers of drug efficacy or toxicity. mdpi.comsmolecule.com |
| Proteomics | Correlate quantified metabolite levels with changes in protein expression. | Understand downstream effects of the drug and its metabolites on cellular machinery and signaling pathways. nih.gov |
| Multi-Omics Integration | Provide precise quantitative data for one layer (metabolome) to be integrated with other data layers (genome, proteome). | Build comprehensive models of drug action, identify causal mediators of disease, and advance personalized medicine. nih.govyoutube.com |
Development of Novel Deuterated Analogs for Specific Research Questions
Beyond its use as an internal standard, the principles of deuteration that make this compound valuable are being applied to develop novel deuterated analogs for specific scientific inquiry. clearsynth.com The strategic placement of deuterium (B1214612) atoms, known as "precision deuteration," can alter a molecule's metabolic fate. nih.gov This "deuterium switch" can slow down metabolic processes at specific sites, particularly those involving cytochrome P450 (CYP) enzymes, due to the kinetic isotope effect. scienceopen.com
This strategy offers several promising research avenues:
Improving Metabolic Stability: Researchers are designing and synthesizing novel deuterated analogs of drugs to enhance their metabolic stability and bioavailability. nih.gov For instance, a study on GABA-A receptor ligands showed that deuteration of methoxy (B1213986) substituents resulted in a two- to three-fold increase in metabolic half-life. nih.gov Similar approaches could be applied to the venlafaxine family of compounds to create analogs with modified pharmacokinetic profiles for research purposes.
Investigating Metabolic Pathways: By selectively deuterating different positions on venlafaxine or its metabolites, new research tools can be created. These novel analogs would help to precisely map metabolic pathways and identify the specific enzymes responsible for different biotransformations. smolecule.com
The synthesis of such novel compounds is a key focus in medicinal chemistry, aiming to produce tools that can answer highly specific questions about drug metabolism and action. researchgate.net
Advancements in Automated and High-Throughput Bioanalytical Methods for Deuterated Tracers
The demand for faster analysis in drug discovery has driven significant innovation in bioanalytical methods. This compound is primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which remains the gold standard for quantitative bioanalysis. researchgate.netnih.gov Future advancements are focused on increasing the speed, efficiency, and automation of these platforms to support high-throughput screening.
Key areas of advancement include:
Automated Method Development: New software and hardware platforms can automate the optimization of MS/MS parameters, a traditionally time-consuming step. nih.gov Systems featuring automated infusion can rapidly determine the best analytical conditions for new compounds.
High-Speed Chromatography: The development of techniques like parallel chromatography, where multiple samples are run simultaneously on different columns feeding into a single mass spectrometer, drastically reduces the analytical cycle time per sample. nih.gov
Advanced Mass Spectrometry Interfaces: Novel sample introduction techniques, such as acoustic ejection mass spectrometry (AEMS), allow for the contactless transfer of nanoliter-scale samples directly into the mass spectrometer at rates of up to three samples per second. nih.gov This technology can increase sample throughput to tens of thousands of samples per day on a single instrument.
Integrated Data Management: Fully integrated software solutions are being developed to manage the entire bioanalytical workflow, from sample submission and preparation to data analysis and reporting. researchgate.net This level of automation reduces manual errors and further accelerates the research cycle.
These high-throughput platforms are essential for large-scale studies, such as metabolic stability screens and pharmacokinetic studies in early drug discovery, where deuterated tracers like this compound are indispensable for generating reliable quantitative data. nih.gov
Table 2: High-Throughput Bioanalytical Technologies for Deuterated Tracer Analysis
| Technology | Advancement | Impact on Throughput |
|---|---|---|
| Liquid Chromatography | Parallel column systems, chip-based chromatography | Modest to significant gains in analysis speed by reducing LC run times. researchgate.netnih.gov |
| Mass Spectrometry | Automated MS/MS optimization, acoustic ejection mass spectrometry (AEMS) | Enables analysis of up to 3 samples/second, potentially 100,000 samples/day. nih.govnih.gov |
Q & A
Q. Table 1: Physicochemical Properties
| Property | Value (Non-Deuterated) | Method/Reference |
|---|---|---|
| Molecular Weight | 263.189 g/mol | MS |
| LogP | 2.73 | HPLC |
| Polar Surface Area (PSA) | 43.7 Ų | Computational |
| Melting Point | 208–213°C | Differential Scanning Calorimetry |
Basic: What safety precautions are critical during experimental handling of this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes irritation) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols; the compound exhibits acute toxicity (oral LD50: Category 4) .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose via licensed hazardous waste services .
Advanced: How can enantiomeric resolution of this compound be optimized for metabolic studies?
Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IG-3) with mobile phases like hexane:ethanol:diethylamine (80:20:0.1 v/v) .
- Detection Sensitivity : Signal-to-noise (S/N) ratios >300 are achievable with UV detection at 225 nm and injection volumes of 20 µL .
- Validation : Assess resolution (Rs >1.5) and precision (%RSD <2%) across three batches to ensure reproducibility .
Advanced: How should stability studies be designed to evaluate degradation pathways of this compound?
Answer:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) for 7–14 days .
- Degradation Analysis : Monitor via LC-MS/MS for major degradation products (e.g., cyclization byproducts) .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2) under accelerated conditions to predict shelf-life .
Basic: What validated techniques quantify this compound in biological matrices?
Answer:
- Solid-Phase Extraction (SPE) : Use C18 cartridges for plasma sample cleanup; recovery rates >85% .
- LC-MS/MS Parameters :
Advanced: What is the role of deuterated analogs like this compound in pharmacokinetic research?
Answer:
- Internal Standards : Deuterated forms minimize matrix effects in LC-MS/MS by matching ionization efficiency with non-deuterated analytes .
- Metabolic Tracing : Use in isotope dilution assays to track O-demethylation pathways and quantify parent drug-metabolite ratios .
- Cross-Validation : Compare deuterated vs. non-deuterated pharmacokinetic profiles to assess isotopic effects on clearance rates .
Basic: How is compound purity ensured during synthetic preparation?
Answer:
- Chromatographic Purity : Target ≥98% purity via reverse-phase HPLC with UV/ELSD detection .
- Reference Standards : Cross-validate against USP-grade O-Desmethylvenlafaxine (CAS 93413-62-8) .
- Impurity Profiling : Identify and quantify synthesis byproducts (e.g., cyclic impurities) using high-resolution MS .
Advanced: How can discrepancies in metabolite quantification across studies be resolved?
Answer:
- Method Harmonization : Standardize extraction protocols (e.g., SPE vs. protein precipitation) to reduce variability .
- Matrix Effect Mitigation : Use deuterated internal standards and post-column infusion studies to assess ion suppression .
- Cross-Lab Validation : Collaborate with independent labs to verify inter-assay precision (<15% CV for LLOQ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
